4-Chlorobenzo[d]isoxazol-3-amine
Overview
Description
4-Chlorobenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to interact with a wide spectrum of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts such as Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, alternative metal-free synthetic routes are being explored to make the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can produce halogenated isoxazoles .
Scientific Research Applications
4-Chlorobenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
4-Chlorobenzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives such as:
5-Methylisoxazole: Known for its use in pharmaceuticals.
3,5-Dimethylisoxazole: Studied for its antimicrobial properties.
4-Amino-3,5-dimethylisoxazole: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.
Properties
IUPAC Name |
4-chloro-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRBIDHQEMTPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655568 | |
Record name | 4-Chloro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868271-15-2 | |
Record name | 4-Chloro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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